molecular formula C10H15NO B13622016 3-Amino-2-p-tolyl-propan-1-ol

3-Amino-2-p-tolyl-propan-1-ol

Cat. No.: B13622016
M. Wt: 165.23 g/mol
InChI Key: CVHLUXUZXPVWQG-UHFFFAOYSA-N
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Description

3-Amino-2-p-tolyl-propan-1-ol is a secondary alcohol and amine derivative with a molecular structure characterized by a hydroxyl group (-OH) at the first carbon, a p-tolyl (4-methylphenyl) group at the second carbon, and an amino group (-NH₂) at the third carbon. Its stereochemistry and functional groups make it suitable for studying receptor interactions and metabolic pathways.

Properties

IUPAC Name

3-amino-2-(4-methylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHLUXUZXPVWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-p-tolyl-propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amine derivatives.

    Substitution: Substituted amines and other derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-2-p-tolyl-propan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The p-tolyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets . These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol
  • Structure: Features a p-tolyloxy group (ether-linked p-tolyl) and a benzimidazole-derived imino group instead of the primary amino and hydroxyl groups in 3-Amino-2-p-tolyl-propan-1-ol.
  • This structural difference may alter solubility and receptor-binding profiles .
b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure: Substitutes the p-tolyl group with a thiophene ring and replaces the primary amino group with a methylamino (-NHCH₃) group.
  • The methylamino group reduces polarity compared to the primary amine in this compound, which could affect membrane permeability .

Aromatic Substituent Variations

a) 3-(2-Aminopyridin-3-yl)propan-1-ol
  • Structure: Replaces the p-tolyl group with a 2-aminopyridin-3-yl group, introducing a nitrogen-containing heterocycle.
  • This contrasts with the non-polar p-tolyl group in the target compound .
b) 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
  • Structure : Similar to the above but includes an iodine atom at the 5-position of the pyridine ring.
  • This modification is absent in this compound, which lacks halogen substituents .

Branching and Stereochemical Differences

a) 3-Amino-4-methyl-2-propan-2-ylpentan-1-ol
  • Structure: Features a branched isopropyl group and additional methyl substituents, differing from the linear propane backbone of this compound.
  • Implications : Increased steric hindrance in the branched compound may reduce enzymatic metabolism rates compared to the linear structure of the target molecule. Safety data for this compound restrict its use to research settings .

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